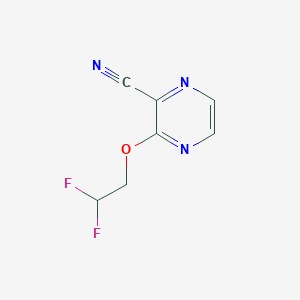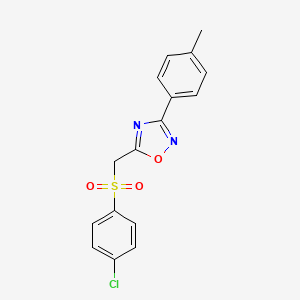
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The presence of a sulfonyl group attached to a 4-chlorophenyl moiety, combined with a p-tolyl group, suggests that this compound could exhibit interesting chemical and biological properties. Research has shown that similar sulfone derivatives containing 1,3,4-oxadiazole moieties can act as chitinase inhibitors with antifungal activity , and as antibacterial agents against tobacco bacterial wilt .
Synthesis Analysis
The synthesis of related sulfone derivatives often involves multiple steps, starting from suitable precursors such as 4-chlorophenoxyacetic acid, which is then transformed through esterification, hydrazide formation, and subsequent cyclization to form the oxadiazole core . For example, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole derivatives can be achieved by reacting an oxime derivative with ethyl oxalyl chloride . These methods highlight the versatility of synthetic approaches to access a variety of sulfone-containing oxadiazoles.
Molecular Structure Analysis
While the specific molecular structure analysis of "5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole" is not provided, related compounds have been characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . Additionally, X-ray diffraction studies have been used to determine the crystal structure of similar compounds, providing insight into their molecular geometry and conformation .
Chemical Reactions Analysis
Sulfone derivatives containing the oxadiazole moiety can participate in various chemical reactions. The presence of reactive sites such as the sulfonyl group and the oxadiazole ring allows for further functionalization and the potential to form new compounds with varied biological activities. The reactivity of these compounds can be exploited to synthesize analogs with improved antifungal and antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone derivatives with an oxadiazole ring are influenced by their molecular structure. The presence of electron-withdrawing groups such as the sulfonyl and chlorophenyl groups can affect the compound's acidity, solubility, and stability. These properties are crucial for the compound's biological activity and its behavior in different environments, such as soil degradation studies . Understanding these properties is essential for the development of new pesticides and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole and its derivatives have been studied for their synthesis and chemical properties. For instance, the synthesis of various 1,2,4-oxadiazole derivatives has been explored, which involves reactions with different compounds to yield diverse derivatives (Tyrkov, 2006). Additionally, modifications of the 1,2,4-oxadiazole core have been investigated to understand their structural and functional implications (Santilli & Morris, 1979).
Potential Pharmacological Applications
- While avoiding specifics on drug use and dosage, it's notable that derivatives of 1,2,4-oxadiazole have been evaluated for their pharmacological potential. For instance, some derivatives have been studied for their antibacterial properties against both Gram-negative and Gram-positive bacteria (Siddiqui et al., 2014). Other studies have focused on the antihypertensive activity in animal models (Santilli & Morris, 1979).
Environmental and Industrial Applications
- In the environmental context, studies have been conducted to understand the degradation of 1,2,4-oxadiazole derivatives in soils. This involves analyzing factors such as soil pH and microbiological activity that affect the degradation process of these compounds (An-xian, 2015). The understanding of these factors is crucial for assessing the environmental impact of these chemicals.
Material Science and Engineering
- 1,2,4-Oxadiazole derivatives have also found applications in material science. Their synthesis and characterization can be essential for developing new materials with specific properties. For instance, the study of their molecular structures through techniques like X-ray crystallography provides insights into their potential applications in various fields (Kamani et al., 2019).
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDOYCBUQCOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


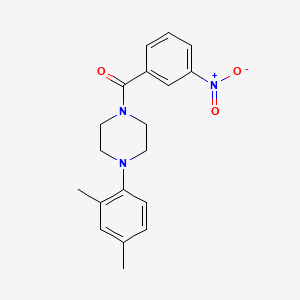
![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)
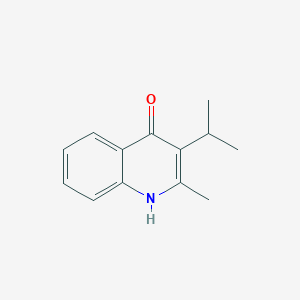
![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)


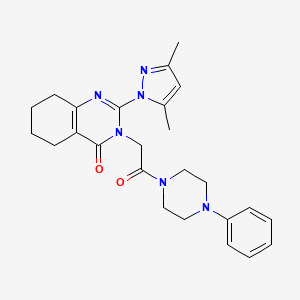
![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)
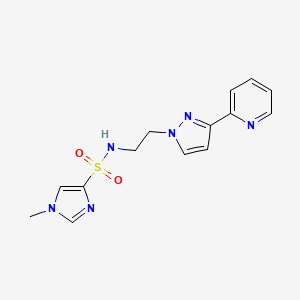
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)
